Lipophilicity (XLogP3-AA)
The target compound exhibits a calculated XLogP3-AA of 1.4 [1], which is approximately 0.5 log units higher than the unsubstituted piperazine analog 1-(piperazin-1-yl)-3-phenylpropan-1-one (estimated XLogP3-AA ~0.9 based on structural difference of a methyl group) [2]. This increased lipophilicity is attributable to the presence of the 2-methyl group on the piperazine ring, which adds hydrophobic bulk without introducing additional hydrogen bond donors or acceptors [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1-(Piperazin-1-yl)-3-phenylpropan-1-one (estimated ~0.9) |
| Quantified Difference | +0.5 log units (estimated) |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.5 log unit increase in LogP corresponds to approximately a 3-fold increase in partition coefficient between octanol and water, which can significantly influence membrane permeability, plasma protein binding, and distribution volume—key parameters for researchers evaluating this compound as a lead scaffold or building block for CNS-penetrant candidates [3].
- [1] PubChem. 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. XLogP3-AA computed property. View Source
- [2] PubChem. 3-Phenyl-1-(piperazin-1-yl)propan-1-one. Computed properties (estimated XLogP3-AA ~0.9 based on structural difference). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. View Source
